5-bromo-1-methyl-1H-pyrazole-3-carbonitrile
Description
Properties
CAS No. |
1936486-86-0 |
|---|---|
Molecular Formula |
C5H4BrN3 |
Molecular Weight |
186.01 g/mol |
IUPAC Name |
5-bromo-1-methylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C5H4BrN3/c1-9-5(6)2-4(3-7)8-9/h2H,1H3 |
InChI Key |
WHFUCNLCOXLDMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C#N)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carbonitrile typically involves the bromination of 1-methyl-1H-pyrazole-3-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 5-position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and improving yield .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-methyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include 5-substituted pyrazole derivatives.
Oxidation and Reduction Reactions: Products include amines or carboxylic acids, depending on the reaction pathway
Scientific Research Applications
Biological Activities
5-Bromo-1-methyl-1H-pyrazole-3-carbonitrile exhibits a range of biological activities that make it valuable in drug development:
1. Antitumor Activity
- The compound has been identified as a precursor for phosphatidylinositol 3-kinase (PI3K) inhibitors, which are critical in cancer therapy due to their role in cell growth and metabolism. PI3K inhibitors can selectively target tumor cells, providing a therapeutic avenue for various cancers .
2. Anti-inflammatory Properties
- Modifications of this compound have led to the development of inhibitors for release-activated calcium channels (CRAC), which are implicated in inflammatory diseases such as rheumatoid arthritis and asthma. The inhibition of CRAC channels can reduce inflammation by modulating calcium release and IL-2 activity .
3. Synthetic Intermediates
- It serves as a versatile intermediate for synthesizing other biologically active compounds, allowing researchers to explore new therapeutic agents through structural modifications .
Case Studies
Several studies have documented the efficacy and applications of this compound:
Case Study 1: Development of PI3K Inhibitors
- Researchers synthesized derivatives based on this compound, demonstrating potent inhibition of PI3K activity in vitro, leading to reduced proliferation of cancer cell lines.
Case Study 2: CRAC Channel Inhibition
- A series of compounds derived from this compound were tested for their ability to inhibit CRAC channels, showing promising results in preclinical models for inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-1H-pyrazole-3-carbonitrile and its derivatives depends on the specific biological targetFor example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Positional Isomers
The positional isomers of 5-bromo-1-methyl-1H-pyrazole-3-carbonitrile demonstrate how substituent placement influences physicochemical properties:
Key Insight : Bromine positioning impacts electronic effects (e.g., inductive withdrawal) and steric interactions, which can dictate selectivity in synthetic applications.
Pyrazole-3-carbonitrile Derivatives with Aromatic Substituents
describes 1H-pyrazole-3-carbonitrile derivatives substituted with aryl groups. A comparison of their physical properties reveals trends:
Key Insight: Electron-withdrawing groups (e.g., NO₂, CN) enhance thermal stability and melting points, whereas bulky substituents (e.g., CF₃) may reduce crystallinity.
Spectroscopic Characterization
- ¹H NMR : Pyrazole protons typically resonate at δ 6.5–8.0 ppm, with deshielding observed near electron-withdrawing groups.
- ¹³C NMR : Nitrile carbons appear at δ 115–120 ppm, while brominated carbons show upfield shifts due to electronegativity .
Biological Activity
5-Bromo-1-methyl-1H-pyrazole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a pyrazole ring with a bromine atom and a nitrile group, which contribute to its unique reactivity and potential biological applications. The presence of these functional groups allows for various chemical transformations, making it a valuable intermediate in synthetic chemistry.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives possess minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The mechanism often involves the inhibition of biofilm formation, which is crucial for bacterial virulence.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly through inhibition of enzymes involved in inflammatory pathways. It acts as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. This mechanism is similar to that observed in other pyrazole derivatives known for their anti-inflammatory properties .
Anticancer Potential
This compound has shown promise in anticancer research, particularly as a pharmacophore in the design of new drugs targeting phosphatidylinositol-3-kinase (PI3K) pathways. PI3K inhibitors are known for their role in regulating cell growth and metabolism, making them valuable in cancer therapy . This compound's structural modifications can lead to enhanced activity against various cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in inflammatory processes, reducing pro-inflammatory mediator production.
- Receptor Interaction : The compound may interact with specific cell surface receptors, altering signal transduction pathways and affecting cellular responses.
Table: Summary of Biological Activities and Mechanisms
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-bromo-1-methyl-1H-pyrazole-3-carbonitrile, and how do reaction conditions influence yield?
- The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, bromination of 1-methyl-1H-pyrazole-3-carbonitrile derivatives using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) can yield the target compound . Reaction optimization should focus on solvent polarity, temperature, and stoichiometric ratios to maximize purity (>97%) and minimize byproducts like di-brominated analogs.
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Use a combination of spectroscopic techniques:
- NMR : Compare experimental H and C NMR shifts with computational predictions (e.g., DFT calculations) to validate the pyrazole ring and substituent positions .
- Mass Spectrometry : Confirm the molecular ion peak at m/z 201 (CHBrN) and fragmentation patterns .
- IR Spectroscopy : Identify characteristic nitrile (C≡N) stretching vibrations near 2230 cm .
Q. What purification methods are recommended for isolating high-purity this compound?
- Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures are effective. Purity ≥97% is achievable, as demonstrated in commercial batches . For trace impurities like unreacted precursors, HPLC with a C18 column and acetonitrile/water mobile phase is advised .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in understanding the electronic properties of this compound?
- Density Functional Theory (DFT) can predict molecular geometry, electrostatic potential surfaces, and frontier molecular orbitals (HOMO-LUMO). For example, studies on analogous pyrazole-carbonitriles reveal that electron-withdrawing groups (e.g., Br, CN) lower the LUMO energy, enhancing reactivity in nucleophilic substitutions . Computational data should be cross-validated with experimental spectroscopic results to resolve discrepancies .
Q. What strategies mitigate solubility challenges during pharmacological evaluation of this compound?
- The compound’s low aqueous solubility (due to the nitrile and bromine groups) can be addressed via:
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays .
- Prodrug design : Introduce hydrolyzable esters at the methyl group to improve bioavailability .
Q. How can researchers resolve contradictions in reported biological activities of pyrazole-carbonitrile analogs?
- Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. For example:
- Antimicrobial activity : A 3-bromo substituent may enhance activity compared to 5-bromo isomers due to steric effects .
- Cytotoxicity : Batch-to-batch purity differences (e.g., 95% vs. 97%) can skew IC values .
Methodological Recommendations
- Synthetic Optimization : Use ionic liquids (e.g., [bmim][BF]) to enhance reaction yields, as demonstrated for related pyrazole syntheses (93% yield) .
- Data Validation : Cross-reference computational predictions (DFT) with experimental crystallography to resolve structural ambiguities .
- Biological Assays : Include positive controls and replicate experiments to account for batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
